molecular formula C12H8F3NO2 B8420714 4-[4-Trifluoromethoxyphenoxy]pyridine CAS No. 1083099-54-0

4-[4-Trifluoromethoxyphenoxy]pyridine

Cat. No.: B8420714
CAS No.: 1083099-54-0
M. Wt: 255.19 g/mol
InChI Key: RMZYICRTSJNZPB-UHFFFAOYSA-N
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Description

4-[4-Trifluoromethoxyphenoxy]pyridine (CAS 1083099-54-0) is a high-value chemical building block with a molecular formula of C12H8F3NO2 and a molecular weight of 255.19 g/mol . This compound features a pyridine ring linked through an ether bond to a phenyl ring modified with a trifluoromethoxy group, a combination that confers unique physicochemical properties highly sought after in medicinal chemistry and materials science. The structure provides excellent metabolic stability and lipophilicity (LogP: 3.77), enhancing cell membrane permeability in biological systems . This compound serves as a critical intermediate in pharmaceutical research, particularly in developing targeted therapies. Its structural motif is valuable for creating molecules that act as allosteric inhibitors for enzymes like phosphodiesterase 4D (PDE4D), a promising target for treating neurodegenerative disorders, Fragile X Syndrome, and major depression . In such inhibitors, the pyridine ring can function as a planar scaffold that interacts with hydrophobic enzyme pockets, while the pendant aromatic system helps stabilize specific protein conformations . Beyond pharmaceuticals, this chemical is investigated in material science for creating advanced organic materials with specific electronic or optical properties, leveraging the thermal and photostability imparted by the trifluoromethoxy group . For Research Use Only (RUO) . This product is intended for laboratory research purposes and is not approved for human, diagnostic, or therapeutic use. Please handle with appropriate precautions based on its safety data sheet.

Properties

CAS No.

1083099-54-0

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]pyridine

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-8H

InChI Key

RMZYICRTSJNZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=NC=C2)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

Pyridine derivatives with halogen substituents are widely studied for their electronic and steric effects.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
4-[4-Trifluoromethoxyphenoxy]pyridine C₁₂H₈F₃NO₂ 255.19 Trifluoromethoxy, phenoxy Drug intermediates, agrochemicals
4-(3-Bromo-4-methoxyphenyl)pyridine C₁₂H₁₀BrNO 264.12 Bromo, methoxy Suzuki coupling reactions
4-Chloro-5-fluoro-2-methylpyridine C₇H₆ClFN 161.58 Chloro, fluoro, methyl Antimicrobial agents

Key Findings :

  • The trifluoromethoxy group in the target compound imparts higher lipophilicity compared to bromo or methoxy substituents, enhancing membrane permeability .
  • Bromine in 4-(3-Bromo-4-methoxyphenyl)pyridine facilitates cross-coupling reactions, enabling modular synthesis of complex molecules .

Electron-Withdrawing Substituents

Substituents like nitro (-NO₂) and carboxy (-COOH) alter electronic properties and solubility.

Compound Name Molecular Formula LogP PSA (Ų) Substituent Effects
This compound C₁₂H₈F₃NO₂ 3.77 31.35 Moderate lipophilicity, stability
4-(4-Nitrobenzyl)pyridine C₁₂H₁₀N₂O₂ N/A N/A High reactivity (nitro group)
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ N/A 12.89 High polarity, low LogP

Key Findings :

  • The trifluoromethoxy group balances lipophilicity and stability, unlike the highly reactive nitro group, which may limit shelf-life .
  • Carboxy and hydroxyl groups in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine increase PSA, favoring aqueous solubility but reducing cell permeability .

Bioactive Pyridine Derivatives

Quantum chemical studies on pyridine derivatives highlight substituent effects on bioactivity.

Compound Name HOMO-LUMO Gap (eV) Bioactivity Prediction
This compound N/A Likely bioactive (high LogP)
4-(1-Aminoethyl)pyridine 6.08 Confirmed bioactivity

Key Findings :

Structural Analogues with Fused Rings

Fused-ring systems modify steric and electronic profiles.

Compound Name Structure Applications
This compound Monocyclic pyridine Pharmaceuticals
4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Fused thienopyridine Kinase inhibitors

Key Findings :

  • Fused thienopyridine derivatives exhibit enhanced binding to hydrophobic enzyme pockets due to planar geometry, unlike the monocyclic target compound .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Ullmann reaction facilitates coupling between aryl halides (e.g., 4-chloropyridine) and phenols (e.g., 4-(trifluoromethoxy)phenol) using copper catalysts. The mechanism involves oxidative addition of the aryl halide to Cu(I), forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl ether. Recent advancements employ heterogeneous copper nanoparticles (CuNPs) on reduced graphene oxide (RGO) or magnetic Fe₃O₄ supports to enhance catalytic activity and recyclability.

Optimization Parameters:

  • Catalyst : CuI/1,10-phenanthroline (homogeneous) or CuNPs/RGO-Fe₃O₄ (heterogeneous).

  • Base : Cs₂CO₃ or K₃PO₄ for deprotonation.

  • Solvent : DMF or DMSO at 100–120°C.

  • Yield : 65–85% under optimized conditions.

Case Study: Heterogeneous Catalysis

Akhil et al. demonstrated that CuNPs/RGO-Fe₃O₄ (35 nm particle size) achieved 82% yield in O-arylation of 4-chloropyridine with 4-(trifluoromethoxy)phenol. The magnetic catalyst enabled easy recovery, retaining 78% activity after five cycles.

Nucleophilic Aromatic Substitution (SNAr)

Activating Pyridine for Substitution

4-Chloropyridine, activated by electron-withdrawing groups (e.g., nitro at the 3-position), undergoes SNAr with 4-(trifluoromethoxy)phenol under basic conditions. The nitro group enhances electrophilicity at the 4-position, facilitating displacement by the phenoxide ion.

Representative Protocol:

  • Substrate : 3-Nitro-4-chloropyridine.

  • Base : KOH in DMSO at 120°C for 24h.

  • Yield : 70–75%.

Limitations and Side Reactions

Competing hydrolysis of 4-chloropyridine to 4-hydroxypyridine reduces yields. Additives like tetrabutylammonium bromide (TBAB) mitigate this by stabilizing the transition state.

Mitsunobu Reaction for Etherification

Mild Coupling Conditions

The Mitsunobu reaction couples 4-hydroxypyridine with 4-(trifluoromethoxy)phenol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method avoids high temperatures but generates stoichiometric triphenylphosphine oxide.

Example Synthesis:

  • Reagents : 4-Hydroxypyridine, 4-(trifluoromethoxy)phenol, PPh₃, DEAD.

  • Solvent : THF at 25°C for 12h.

  • Yield : 80–90%.

Scalability Challenges

Large-scale applications require efficient removal of PPh₃ byproducts. Patent CN106699635A reports column chromatography (petroleum ether/ethyl acetate) for purification, achieving >98% purity.

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Yield Purity Scalability
Ullmann CondensationCuI/1,10-phenanthroline100–120°C65–85%95–98%Moderate
SNArKOH, TBAB120°C70–75%90–95%Low
Mitsunobu ReactionPPh₃, DEAD25°C80–90%>98%High

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-[4-trifluoromethoxyphenoxy]pyridine, and how do reaction parameters influence yield?

  • Methodology :

  • Cross-coupling reactions : Use Suzuki-Miyaura coupling (as demonstrated for analogous pyridine derivatives ). For example, couple a trifluoromethoxy-substituted aryl halide with a pyridinylboronic acid.
  • Optimization : Control palladium catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C in THF/water). Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
  • Critical parameters : Moisture-sensitive steps require anhydrous conditions. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • X-ray diffraction : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π or π–π stacking) .
  • NMR/FTIR : Confirm regiochemistry (¹H/¹³C NMR) and functional groups (e.g., trifluoromethoxy C–O stretch at ~1250 cm⁻¹).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).

Advanced Research Questions

Q. How can conflicting data on regioselectivity in trifluoromethoxy-substituted pyridines be resolved?

  • Approach :

  • Competitive experiments : Compare nitration outcomes (e.g., HNO₃/H₂SO₄ at 0°C vs. 25°C) to assess positional preferences .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution sites.
  • Controlled synthesis : Validate results by isolating intermediates (e.g., 4-chloro-3-nitro derivatives) .

Q. What strategies mitigate decomposition of the trifluoromethoxy group under acidic or thermal conditions?

  • Solutions :

  • Protecting groups : Temporarily mask the trifluoromethoxy moiety (e.g., as a silyl ether) during harsh reactions.
  • Low-temperature protocols : Conduct reactions below 50°C to prevent cleavage .
  • Stability assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.

Q. How do non-covalent interactions influence the supramolecular structure of this compound?

  • Analysis :

  • X-ray crystallography : Identify intermolecular forces (e.g., C–H⋯N interactions at 2.7–3.0 Å distances ).
  • Hirshfeld surface analysis : Quantify contributions of π–π stacking (e.g., centroid distances of 3.6 Å ).
  • Thermal analysis : Correlate melting points (DSC) with packing efficiency.

Methodological Challenges

Q. How to address discrepancies in reaction yields when scaling up synthesis?

  • Troubleshooting :

  • Mass transfer optimization : Use high-speed stirring or flow chemistry for homogeneous mixing.
  • Purification scaling : Replace column chromatography with recrystallization (solvent: ethanol/water).
  • Byproduct analysis : Characterize side products via LC-MS to adjust stoichiometry .

Q. What computational tools predict the bioavailability of this compound derivatives?

  • Tools :

  • ADMET prediction : Use SwissADME or QikProp to estimate logP, solubility, and membrane permeability.
  • Docking studies : Simulate binding to target proteins (e.g., AutoDock Vina) using crystal structures from the PDB.

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